

Application Note: Quantitative Analysis of Aspinonene by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Aspinonene

Cat. No.: B15546846

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspinonene is a polyketide fungal secondary metabolite that has been isolated from *Aspergillus ochraceus*.^{[1][2]} Its chemical formula is C₉H₁₆O₄, and it has a molecular weight of 188.22 g/mol .^{[1][3]} The structure of **Aspinonene** includes an α,β-unsaturated ketone and other oxygen-containing functional groups which act as chromophores, making it suitable for quantification by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.^[1] HPLC is a precise and reliable technique for the separation, identification, and quantification of such compounds in complex mixtures.^[1] This document provides a detailed protocol for the quantification of **Aspinonene** using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method utilizes reversed-phase chromatography, where **Aspinonene** is separated based on its polarity. A C18 column is a common choice for this type of separation.^[4] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is passed through the column.^{[4][5]} **Aspinonene** is detected and quantified by a UV-Vis or Photodiode Array (PDA) detector as it elutes from the column.^[1] A starting wavelength of 210 nm is

recommended, though a full UV scan of an **Aspinonene** standard should be performed to determine the wavelength of maximum absorbance (λ_{max}) for optimal sensitivity.[1]

Data Presentation

The performance of an HPLC method is evaluated through various validation parameters. The following tables summarize the expected quantitative data for a validated HPLC-UV method for the quantification of **Aspinonene**, based on methods for analogous compounds.[4]

Table 1: HPLC-UV Method Performance Characteristics[4]

Parameter	Typical Value	Description
Linearity (R^2)	>0.999	Indicates a strong correlation between the concentration of the analyte and the detector response.
Precision (RSD)	< 2%	Represents the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
Accuracy (Recovery %)	95.50% - 105.81%	The percentage of the true amount of analyte that is detected by the analytical method.
Limit of Detection (LOD)	0.08–0.65 $\mu\text{g/mL}$	The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified.
Limit of Quantification (LOQ)	Not Reported	The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Table 2: Example Calibration Curve Data

Concentration ($\mu\text{g/mL}$)	Peak Area (Arbitrary Units)
1	5000
5	25000
10	50000
25	125000
50	250000
100	500000

Experimental Protocols

1. Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[\[1\]](#)
- Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.[\[1\]](#)
- Analytical Balance: For accurate weighing of standards.[\[1\]](#)
- Volumetric flasks, pipettes, and syringes.[\[1\]](#)
- HPLC grade solvents: Methanol, Acetonitrile, and Water.[\[1\]](#)
- **Aspinonene** reference standard: Purity $\geq 98\%$.[\[1\]](#)[\[6\]](#)
- Syringe filters: 0.22 μm or 0.45 μm pore size.[\[1\]](#)

2. Chromatographic Conditions (Starting Point)

The following conditions are a starting point and should be optimized for specific applications.

[\[1\]](#)

Parameter	Recommended Condition
Column	Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 4 μ m particle size)[4]
Mobile Phase	Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v)[4]
Flow Rate	1.0 mL/min[4]
Column Temperature	Ambient or controlled at a specific temperature (e.g., 25 °C)
Injection Volume	10-20 μ L
Detection Wavelength	210 nm (or λ_{max} determined by UV scan)[1]

3. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 μ g/mL): Accurately weigh 10 mg of **Aspinonene** reference standard and transfer it to a 10 mL volumetric flask.[1] **Aspinonene** is soluble in methanol.[1][6] Dissolve and dilute to volume with methanol.[1] Sonicate if necessary to ensure complete dissolution.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).[1]

4. Sample Preparation

The sample preparation method will vary depending on the sample matrix.[1] For a relatively clean sample, a general procedure is as follows:

- Accurately weigh the sample containing **Aspinonene**.[1]
- Extract **Aspinonene** from the sample matrix using a suitable solvent like methanol.[1] Sonication or vortexing can improve extraction efficiency.[1]
- Centrifuge the extract to pellet any insoluble material.[1]

- Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]
- The sample is now ready for injection into the HPLC system.[1]

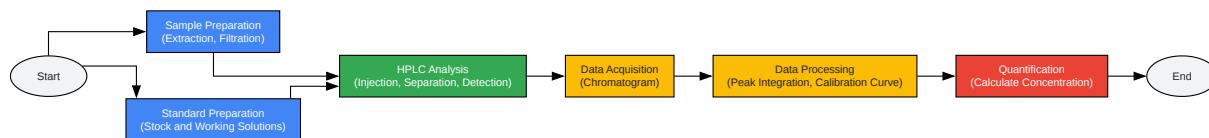
For more complex matrices, such as fungal cultures, a more extensive extraction and purification protocol may be necessary.[5][7] This can involve liquid-liquid extraction with solvents like ethyl acetate, followed by column chromatography (e.g., silica gel or Sephadex LH-20) prior to HPLC analysis.[5]

5. Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines.[1] Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
- Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.[9]
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations



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Caption: Experimental workflow for **Aspinonene** quantification by HPLC.

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